molecular formula C21H21N3O3 B5506278 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine

Cat. No.: B5506278
M. Wt: 363.4 g/mol
InChI Key: YGXIWRICRTVNNS-UHFFFAOYSA-N
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Description

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations, such as the one conducted by Viji et al. (2020), offer insights into the molecular structure, spectroscopic data, and potential biological effects of compounds like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. These methodologies are pivotal in predicting the interactions between molecules and potential biological targets, which is essential for drug design and discovery processes. The study's findings suggest that such compounds may have biological implications based on molecular docking results, although specific activities were not detailed in this context (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis of Pyranopyrazoles

Research on the synthesis of pyranopyrazoles using green chemistry principles, as reported by Zolfigol et al. (2013), highlights an efficient method for preparing compounds with potential pharmaceutical applications. This study showcases a simple, efficient, and environmentally friendly approach to synthesizing complex molecules, potentially paving the way for novel therapeutic agents (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Corrosion Inhibition Studies

The application of pyrazole derivatives in corrosion inhibition for metals in acidic environments is illustrated in studies by Yadav et al. (2016) and Dandia et al. (2013). These compounds were found to effectively inhibit corrosion, demonstrating their potential as protective agents for industrial applications. The findings suggest that related compounds could be explored for their corrosion inhibition properties, offering insights into the development of new materials for prolonging the lifespan of metals in corrosive conditions (Yadav, Gope, Kumari, & Yadav, 2016); (Dandia, Gupta, Singh, & Quraishi, 2013).

Antibacterial and Antifungal Activities

The synthesis and bioactivity studies, such as those by Khotimah et al. (2018), on compounds like 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline reveal significant antioxidant, antibacterial, and antifungal activities. These findings underline the potential of related molecules in developing new antimicrobial agents, which could be crucial in combating drug-resistant pathogens (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).

Properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-19-10-6-5-9-18(19)24-14-17(13-22-24)21(25)23-11-12-27-20(15-23)16-7-3-2-4-8-16/h2-10,13-14,20H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXIWRICRTVNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.